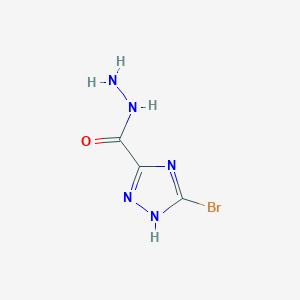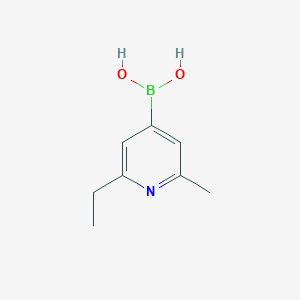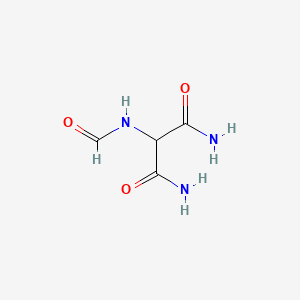![molecular formula C31H37N3O3 B12501542 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B12501542.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-benzylpiperazin-1-yl)-3-(4-tert-butylbenzamido)benzoate: is a complex organic compound that features a piperazine ring substituted with a benzyl group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with the preparation of 4-(4-benzylpiperazin-1-yl)benzoic acid and 4-tert-butylbenzoyl chloride.
Esterification: The benzoic acid derivative is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-(4-benzylpiperazin-1-yl)benzoate.
Amidation: The ester is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, ethyl 4-(4-benzylpiperazin-1-yl)-3-(4-tert-butylbenzamido)benzoate.
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the ester and amide functionalities, converting them to alcohols and amines, respectively.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against various biological targets.
Industry:
- Used in the synthesis of specialty chemicals and intermediates.
- Potential applications in the development of new materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-benzylpiperazin-1-yl)-3-(4-tert-butylbenzamido)benzoate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and benzamido group are likely involved in binding to these targets, influencing their function and leading to the observed biological effects.
Comparación Con Compuestos Similares
- Ethyl 4-(4-methylpiperazin-1-yl)-3-(4-tert-butylbenzamido)benzoate
- Ethyl 4-(4-phenylpiperazin-1-yl)-3-(4-tert-butylbenzamido)benzoate
- Ethyl 4-(4-ethylpiperazin-1-yl)-3-(4-tert-butylbenzamido)benzoate
Uniqueness:
- The presence of the benzyl group on the piperazine ring distinguishes it from other similar compounds.
- The combination of the piperazine ring with the benzamido and benzoate functionalities provides unique chemical and biological properties.
Propiedades
Fórmula molecular |
C31H37N3O3 |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-tert-butylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C31H37N3O3/c1-5-37-30(36)25-13-16-28(34-19-17-33(18-20-34)22-23-9-7-6-8-10-23)27(21-25)32-29(35)24-11-14-26(15-12-24)31(2,3)4/h6-16,21H,5,17-20,22H2,1-4H3,(H,32,35) |
Clave InChI |
OOCGTBMKOPODGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12501468.png)
![N-[4-(glycylamino)phenyl]furan-2-carboxamide](/img/structure/B12501474.png)
![Propyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501476.png)

![N-cyclohexyl-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B12501493.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid](/img/structure/B12501503.png)

![(5E)-5-(1-{[4-(trifluoromethyl)benzyl]amino}ethylidene)-1-[4-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12501513.png)

![N-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501524.png)
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B12501528.png)

